physicochemical properties of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
physicochemical properties of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Rational Design and Physicochemical Profiling of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Executive Summary
In the landscape of rational drug design, identifying versatile, structurally pre-organized building blocks is critical for developing highly selective therapeutic agents. 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 1858250-07-3) has emerged as a privileged intermediate scaffold. By combining a semi-rigid piperidine core, a versatile carboxylic acid handle, and a lipophilic, metabolically stable 2-fluorobenzylsulfonyl moiety, this compound serves as a foundational precursor for synthesizing advanced inhibitors targeting matrix metalloproteinases (MMPs)[1], carbonic anhydrases (CAs)[2], and various inflammatory pathways[3].
This technical guide synthesizes the physicochemical properties, structural causality, and field-proven synthetic protocols associated with this critical building block.
Physicochemical Matrix & Molecular Dynamics
Understanding the baseline physical chemistry of a building block is non-negotiable for predicting its behavior during synthesis and its pharmacokinetic trajectory post-derivatization. The quantitative data for 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is summarized below:
| Property | Value | Mechanistic Implication in Drug Design |
| CAS Number | 1858250-07-3[4] | Unique chemical identifier for procurement and database indexing. |
| Molecular Formula | C13H16FNO4S[5] | Establishes the exact mass required for High-Resolution Mass Spectrometry (HRMS) validation. |
| Molecular Weight | 301.33 g/mol [5] | Highly favorable for a building block; allows the addition of complex pharmacophores while keeping the final lead compound under the Lipinski limit of 500 Da. |
| Predicted pKa | 4.35 ± 0.20[6] | At physiological pH (7.4), the carboxylic acid is >99.9% ionized. This renders the free acid highly water-soluble but poorly cell-permeable, necessitating its conversion into an amide or ester for intracellular targets[2]. |
| Predicted Density | 1.42 ± 0.1 g/cm³[6] | The relatively high density reflects the compact, electron-dense nature of the sulfonyl and fluoro substituents. |
| Predicted Boiling Point | 493.2 ± 55.0 °C[6] | Indicates extreme thermal stability. The compound is a non-volatile solid, allowing for high-temperature synthetic conditions without degradation. |
Structural Causality & Pharmacophore Mapping
The selection of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid in medicinal chemistry is not arbitrary; every functional group serves a distinct vectorization or binding purpose.
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The Piperidine Core: Acts as a semi-rigid spacer. Unlike linear alkyl chains, the piperidine ring restricts conformational freedom, reducing the entropic penalty upon binding to a target enzyme[2][7].
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The Sulfonyl Linker: Functions as a strong hydrogen bond acceptor. It also rigidifies the bond between the piperidine nitrogen and the benzyl group, forcing the molecule into a predictable geometry.
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The 2-Fluorobenzyl Group: The introduction of a fluorine atom at the ortho position serves a dual purpose. First, it blocks Cytochrome P450-mediated aromatic oxidation (improving metabolic stability). Second, the highly electronegative fluorine modulates the lipophilicity (LogP) of the benzyl ring, enhancing its affinity for hydrophobic pockets in target enzymes[1].
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The Carboxylic Acid (C4): Serves as the primary synthetic handle. It can be converted into a zinc-binding group (ZBG) such as a hydroxamate for MMP inhibition[1], or coupled with amines to form carboxamides for Carbonic Anhydrase inhibition[2].
Pharmacophore mapping and target interactions of the compound's structural zones.
Synthetic Utility & Self-Validating Protocols
To leverage this compound in drug discovery, the most common transformation is the amidation of the C4-carboxylic acid[2]. Below is a field-proven, self-validating protocol for generating target-specific carboxamides.
Synthetic amidation workflow for piperidine-4-carboxylic acid derivatives.
Protocol: EDCI/HOBt-Mediated Amidation
Objective: High-yield conversion of the carboxylic acid into a functionalized amide without racemization or degradation.
Step 1: Preparation & Activation
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Action: In an oven-dried flask under inert N2 atmosphere, dissolve 1.0 equivalent (eq) of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of Hydroxybenzotriazole (HOBt) and 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)[2].
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Causality: DMF provides optimal solvation for the polar starting material and intermediates. EDCI activates the carboxylic acid, but the resulting O-acylisourea is prone to forming unreactive N-acylureas. HOBt intercepts this intermediate to form a highly reactive, yet stable, benzotriazole active ester, ensuring high conversion rates.
Step 2: Nucleophilic Addition
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Action: Add 1.1 eq of the chosen nucleophilic amine (e.g., a substituted benzylamine or piperazine)[2], followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4-6 hours.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the EDCI and ensures the nucleophilic amine remains in its reactive free-base form.
Step 3: Self-Validation (In-Process QC)
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Action: Withdraw a 10 µL aliquot, dilute in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid), and inject into an LC-MS system.
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Validation Logic: The reaction is structurally validated to proceed to workup only when the extracted ion chromatogram (EIC) demonstrates <5% of the starting acid mass (m/z 300.1[M-H]-)[5] and the dominant emergence of the target product mass. If the active ester intermediate is still prominent, additional amine/DIPEA is required.
Step 4: Orthogonal Workup
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Action: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
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Causality: This orthogonal washing strategy guarantees crude purity. The acidic wash (1M HCl) protonates and removes unreacted amine and DIPEA into the aqueous layer. The basic wash (NaHCO3) deprotonates and removes any unreacted starting carboxylic acid and HOBt byproducts.
Therapeutic Applications & Target Engagement
Derivatives synthesized from the 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid scaffold have demonstrated profound efficacy across multiple therapeutic domains:
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Carbonic Anhydrase (CA) Inhibitors: By converting the carboxylic acid into a carboxamide containing a benzenesulfonamide moiety, researchers have developed highly selective inhibitors for tumor-associated CA isoforms (hCA IX and XII). The piperidine ring effectively faces the hydrophilic and hydrophobic regions of the active site, enhancing binding affinity[2].
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MMP and TACE Inhibitors: When the carboxylic acid is converted into a hydroxamic acid, the resulting compounds act as potent zinc-binding inhibitors of Matrix Metalloproteinases and Tumor Necrosis Factor-α Converting Enzyme (TACE). The sulfonyl group and piperidine core dictate the selectivity profile over different MMP isoforms[1].
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Anti-Inflammatory Agents: The scaffold can be cyclized or coupled with benzene-1,2-diamines to yield benzimidazole derivatives. These complex structures have shown significant anti-inflammatory and antimicrobial properties, utilizing the piperidine-sulfonyl axis to anchor the molecule within target protein pockets[3][7].
References
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ACS Medicinal Chemistry Letters - Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from:[Link]
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Journal of Medicinal Chemistry (ACS) - Synthesis and Structure−Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinase Inhibitors. Retrieved from:[Link]
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ResearchGate - Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Retrieved from:[Link]
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ResearchGate - Piperidine derivatives scope of this review. Retrieved from:[Link]
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- 5. 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid | 1858250-07-3 [chemicalbook.com]
- 6. 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid | 1858250-07-3 [m.chemicalbook.com]
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